molecular formula C19H15Cl3N2O5S B8117588 Vonafexor CAS No. 2156704-25-3

Vonafexor

Cat. No.: B8117588
CAS No.: 2156704-25-3
M. Wt: 489.8 g/mol
InChI Key: XLGQSYUNOIJBNR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Vonafexor involves multiple steps, starting from the preparation of the core benzofuran structure. The synthetic route typically includes the following steps:

    Formation of the benzofuran core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: The sulfonyl group is introduced through sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the piperazine moiety: The piperazine ring is attached via nucleophilic substitution reactions.

    Chlorination: Chlorine atoms are introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Vonafexor undergoes various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the functional groups present in this compound, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Vonafexor is unique among farnesoid X receptor agonists due to its non-steroidal, non-bile acid structure and high selectivity for the farnesoid X receptor. Similar compounds include:

This compound’s unique chemical structure and pharmacokinetic profile differentiate it from these compounds, potentially offering a better therapeutic index and fewer side effects .

Biological Activity

Vonafexor (EYP001) is a synthetic, non-steroidal farnesoid X receptor (FXR) agonist that has garnered attention for its potential therapeutic applications in liver diseases, particularly non-alcoholic steatohepatitis (NASH) and chronic hepatitis B. This article delves into the biological activity of this compound, emphasizing its efficacy in clinical trials, mechanisms of action, and implications for future therapies.

FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. By activating FXR, this compound modulates several metabolic pathways that can lead to beneficial effects in liver and kidney function:

  • Lipid Metabolism : FXR activation enhances fatty acid oxidation and reduces liver fat accumulation.
  • Glucose Homeostasis : It improves insulin sensitivity and reduces gluconeogenesis, potentially benefiting metabolic disorders associated with NASH.
  • Anti-inflammatory Effects : this compound has shown anti-inflammatory properties that may mitigate liver fibrosis and damage.

Clinical Trials and Efficacy

The most significant data on this compound comes from the Phase IIa LIVIFY trial, which investigated its effects on patients with suspected fibrotic NASH. The trial's design and key findings are summarized below:

Trial Design

  • Participants : 120 patients with suspected fibrotic NASH.
  • Randomization : Patients were assigned to receive either placebo or varying doses of this compound (100 mg twice daily, 200 mg once daily, or 400 mg once daily).
  • Duration : 12 weeks.
  • Primary Endpoint : Reduction in liver fat content (LFC) measured via MRI-proton density fat fraction.

Key Findings

Treatment GroupAbsolute Change in LFC (%)Relative Change in LFC (%)Weight Loss (%)Improvement in Liver Enzymes
Placebo-2.3 (±0.9)---
This compound 100 mg QD-6.3 (±0.9)-30.5-Yes
This compound 200 mg QD-5.4 (±0.9)-25.3-Yes
This compound 400 mg QDNot specifiedNot specifiedNot specifiedNot specified

Note: Statistical significance was achieved for both this compound doses compared to placebo (p = 0.002 for 100 mg and p = 0.012 for 200 mg) .

Renal Function Improvements

One of the distinguishing features of this compound is its positive impact on renal function. In the LIVIFY trial, improvements in estimated glomerular filtration rate (eGFR) were observed in patients receiving this compound compared to those on placebo . This is particularly relevant given the high prevalence of chronic kidney disease (CKD) among NASH patients.

Side Effects and Tolerability

While this compound was generally well tolerated, mild to moderate pruritus was reported among participants, particularly at higher doses . The side effects were manageable and did not lead to discontinuation of therapy in most cases.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study A : A 54-year-old male with advanced NASH showed a significant reduction in liver fat content from baseline after 12 weeks on this compound 200 mg QD.
  • Case Study B : A cohort of patients with concurrent CKD demonstrated improved renal parameters alongside reduced liver fat, supporting the drug's dual benefits .

Properties

IUPAC Name

4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl3N2O5S/c20-12-2-1-3-13(21)18(12)30(27,28)24-8-6-23(7-9-24)14-4-5-15-11(17(14)22)10-16(29-15)19(25)26/h1-5,10H,6-9H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGQSYUNOIJBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192171-69-9
Record name Vonafexor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192171699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VONAFEXOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG6DG6A1UN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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